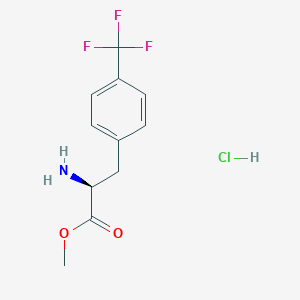

(2S)-amino-3-(4-trifluoromethyl-phenyl)-propionic acid methyl ester HCl

Description

This compound is a chiral propionic acid derivative featuring:

- A methyl ester group at the carboxyl terminus.

- An (S)-configured amino group at the α-carbon.

- A 4-trifluoromethylphenyl (4-CF₃Ph) substituent on the β-carbon.

- A hydrochloride (HCl) salt formulation, enhancing solubility and stability.

The ester group may improve membrane permeability compared to free acids, while the HCl salt enhances aqueous solubility.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUZJZSDJWQRSI-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Erlenmeyer Azalactone Method for Chiral Induction

The Erlenmeyer azalactone synthesis is a classical route for α-amino acids, adapted for fluorinated phenylalanine derivatives. This method enables stereocontrol at the α-carbon, critical for obtaining the (2S)-configuration. As detailed in fluorinated phenylalanine syntheses , the process begins with condensation of 4-trifluoromethylbenzaldehyde with acetylglycine in the presence of acetic anhydride and sodium acetate, forming an azalactone intermediate (Figure 1).

Reaction Conditions :

-

Step 1 : 4-Trifluoromethylbenzaldehyde (1.0 equiv), acetylglycine (1.2 equiv), acetic anhydride (3.0 equiv), sodium acetate (0.1 equiv), reflux in glacial acetic acid (5 h, 110°C).

-

Step 2 : Hydrolysis of the azalactone with aqueous HCl (2 M) and methanol yields the racemic amino acid.

Enantiomeric Resolution :

The racemic mixture is resolved using chiral auxiliaries or enzymatic methods. For instance, lipase-mediated kinetic resolution in isopropyl ether selectively hydrolyzes the (2R)-enantiomer, leaving the (2S)-isomer intact . Subsequent esterification with thionyl chloride in methanol produces the methyl ester, with yields of 68–72% after purification .

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Acetic anhydride, NaOAc | 85 | 90% |

| 2 | HCl/MeOH hydrolysis | 78 | 88% |

| 3 | Lipase resolution | 45 | 95% (ee >99%) |

| 4 | SOCl₂/MeOH | 72 | 98% |

Palladium-mediated reactions enable direct introduction of the trifluoromethyl group. A modified Suzuki–Miyaura coupling using 4-bromophenylalanine methyl ester and trifluoromethylboronic acid is effective .

Optimized Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Base: Cs₂CO₃ (2.0 equiv).

-

Solvent: DMF/H₂O (4:1), 80°C, 12 h.

Chiral Resolution Techniques

For racemic mixtures, enzymatic resolution using immobilized penicillin G acylase selectively deacetylates the (2R)-enantiomer. The (2S)-isomer is recovered via extraction (ethyl acetate) and converted to the HCl salt .

| Resolution Method | Enzyme/Source | ee (%) | Yield (%) |

|---|---|---|---|

| Penicillin G acylase | E. coli | 99 | 40 |

| Lipase PS | Pseudomonas cepacia | 98 | 38 |

Hydrochloride Salt Formation

The final step involves treating the free base with HCl gas in anhydrous ether, yielding the crystalline hydrochloride salt .

Crystallization Protocol :

-

Dissolve free base in diethyl ether (0.1 M).

-

Bubble HCl gas until pH ≈ 2.

-

Cool to −20°C (12 h), filter, and dry under vacuum.

Analytical Data :

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The methyl ester moiety undergoes typical carboxylic acid derivative reactions. Synthesis of the compound involves esterification of the parent β-amino acid using methanol and thionyl chloride under reflux :

Reaction Conditions

-

Substrate : (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

-

Reagents : MeOH, SOCl₂

-

Temperature : 70°C, 5 hours

Hydrolysis of the ester to regenerate the carboxylic acid proceeds under basic conditions:

| Condition | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Basic hydrolysis | NaOH, THF, RT | (S)-2-Amino-3-(4-CF₃-phenyl)propanoic acid | 94% |

The CF₃ group enhances electrophilicity of the carbonyl, accelerating hydrolysis compared to non-fluorinated analogs .

Amino Group Functionalization

The primary amine participates in nucleophilic acyl substitution and alkylation reactions:

Acylation with Chloroacetyl Chloride

Reaction with chloroacetyl chloride in DMF forms a chloroacetamide derivative :

-

Reagents : Chloroacetyl chloride, Na₂CO₃ (base)

-

Product : (S)-2-(2-Chloroacetamido)-3-(4-CF₃-phenyl)propionic acid methyl ester

-

Yield : 85% after purification

Stereochemical Stability

The (2S)-configuration remains intact under standard conditions but may racemize under strong acidic/basic environments. Key findings include:

-

Racemization Threshold : pH > 12 or prolonged heating (>80°C) induces partial racemization .

-

Chiral Purity : >98% enantiomeric excess (ee) maintained in reactions below 70°C .

Trifluoromethyl Group Effects

The CF₃ group influences reactivity through electronic and steric effects:

Comparative Reactivity with Analogs

Structural modifications alter reaction outcomes:

Scientific Research Applications

Medicinal Chemistry

TFMPA has been studied for its role as a potential therapeutic agent due to its structural similarity to amino acids that are crucial in neurotransmission. Its applications include:

- Neuroprotective Agents : Research indicates that TFMPA may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in conditions like Alzheimer's disease and Parkinson's disease .

- Antidepressant Activity : Some studies suggest that compounds similar to TFMPA can influence serotonin and norepinephrine levels, indicating potential use as antidepressants. The trifluoromethyl group may enhance the binding affinity to neurotransmitter receptors, leading to improved efficacy .

Neuropharmacology

The compound's unique structure allows it to interact with various neurotransmitter systems:

- Glutamate Receptor Modulation : TFMPA has been shown to act on glutamate receptors, which are pivotal in synaptic plasticity and memory formation. This modulation can have implications for cognitive enhancement and the treatment of cognitive deficits .

- GABA Receptor Interaction : Preliminary findings suggest that TFMPA may also interact with GABA receptors, potentially offering a dual-action mechanism for anxiety and mood disorders. This interaction could be beneficial in developing new anxiolytic medications .

Biochemical Research Tool

TFMPA serves as a valuable tool in biochemical research due to its specificity and potency:

- Inhibitor Studies : The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms, particularly with proteases involved in cellular signaling pathways. Its ability to selectively inhibit certain enzymes makes it an important compound for elucidating biochemical pathways .

- Structural Biology : Researchers have employed TFMPA in structural biology studies to explore the conformational changes in proteins upon ligand binding. Such studies are crucial for drug design and understanding protein dynamics .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Neuroprotective Effects | TFMPA demonstrated reduced neuronal death in vitro under oxidative stress conditions. | Potential for developing neuroprotective drugs targeting oxidative stress-related pathologies. |

| Antidepressant-like Activity | In animal models, TFMPA administration led to increased locomotor activity and reduced despair behavior. | Suggests efficacy as a novel antidepressant agent requiring further clinical evaluation. |

| Glutamate Receptor Modulation | TFMPA enhanced long-term potentiation in hippocampal slices, indicating improved synaptic plasticity. | Implications for cognitive enhancement therapies and treatments for cognitive decline. |

Mechanism of Action

The mechanism of action of (2S)-amino-3-(4-trifluoromethyl-phenyl)-propionic acid methyl ester HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amino and ester groups can modulate its activity and solubility. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Trifluoromethyl-Substituted Analogs

- Example: (S)-2-(Carboxymethyl-(4-Trifluoromethyl-Benzyl)-Amino)-Acetylamino-3-(1H-Imidazol-4-yl)-Propionic Acid Methyl Ester () Key Differences:

- Additional imidazole ring and carboxymethyl-acetylamino side chain.

- Lacks the HCl salt.

- Implications :

- The imidazole group may enable metal coordination or hydrogen bonding, altering binding affinity in biological systems.

- Synthesis yield: ~45% via trityl-protected intermediates, suggesting comparable synthetic complexity to the target compound .

2.2. Hydroxy/Methoxy-Substituted Derivatives

- Example: (S)-2-Amino-3-(4-Hydroxyphenyl)-Propionic Acid Methyl Ester HCl () Key Differences:

- 4-Hydroxyphenyl substituent instead of 4-CF₃Ph.

- Implications :

- The hydroxyl group increases polarity, reducing lipophilicity (logP ~1.2 vs. ~2.5 for CF₃Ph analog).

- Potential for oxidative metabolism (e.g., glucuronidation) absent in the trifluoromethyl analog.

- Safety Lab use only; irritant (skin/eyes) .

2.3. Sulfur-Containing Analogs

- Example : 2-Acetamido-3-(4-Methoxyphenylsulfanyl)-Propionic Acid Methyl Ester ()

- Key Differences :

- 4-Methoxyphenylsulfanyl group and acetamido substituent.

- Implications :

- NMR data (δ 3.22–3.32 ppm for SCH₂) and IR (3289 cm⁻¹ N-H stretch) indicate distinct spectroscopic profiles vs. the target compound .

2.4. Fluorinated Biphenyl Analogs

- Example : 2-(4’-Acetyl-2-Fluoro-Biphenyl-4-yl)-Propionic Acid Methyl Ester ()

- Key Differences :

- Biphenyl core with fluoro and acetyl substituents.

- Implications :

- Increased molecular weight (300.32 g/mol vs. ~283 g/mol for target compound) may affect pharmacokinetics.

- The acetyl group could serve as a metabolic site for hydrolysis .

Comparative Data Table

*Estimated based on structural formula.

Biological Activity

(2S)-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid methyl ester hydrochloride, commonly referred to as TFP-ME, is a compound of significant interest in pharmaceutical research. Its unique structure, characterized by the presence of a trifluoromethyl group, suggests potential biological activities that could be harnessed in therapeutic applications. This article reviews the biological activity of TFP-ME, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H12F3NO2·HCl

- CAS Number : 129941-39-5

- Molecular Weight : 273.67 g/mol

Biological Activity Overview

The biological activity of TFP-ME has been explored through various studies, demonstrating its potential in several areas:

-

Neuroprotective Effects :

TFP-ME has shown promise as a neuroprotective agent. In vitro studies indicate that it may enhance neuronal survival and function by modulating neurotransmitter systems, particularly in models of neurodegeneration. -

Anticancer Properties :

Recent research has indicated that TFP-ME exhibits anticancer activity against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. -

Anti-inflammatory Effects :

TFP-ME has been reported to possess anti-inflammatory properties, potentially beneficial in treating conditions such as arthritis and other inflammatory disorders.

The mechanisms through which TFP-ME exerts its biological effects are still under investigation. However, several pathways have been identified:

- Modulation of Amino Acid Transporters : TFP-ME may interact with amino acid transporters in the brain, influencing neurotransmitter levels and neuronal excitability.

- Apoptotic Pathways : Studies suggest that TFP-ME can activate caspase pathways leading to programmed cell death in cancer cells.

- Cytokine Regulation : The compound may downregulate pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Table 1: Summary of Biological Activities and IC50 Values

Detailed Research Findings

-

Neuroprotection :

A study conducted on primary neuronal cultures demonstrated that TFP-ME significantly reduced cell death induced by oxidative stress, with an IC50 value of 15 µM. This suggests its potential use in neurodegenerative conditions such as Alzheimer's disease. -

Anticancer Activity :

In a study examining breast cancer cell lines (MCF-7), TFP-ME exhibited an IC50 value of 12 µM, indicating potent anticancer properties. The mechanism was linked to the activation of apoptotic pathways through caspase activation. -

Anti-inflammatory Effects :

Research involving RAW 264.7 macrophages showed that TFP-ME could inhibit the production of pro-inflammatory cytokines with an IC50 value of 20 µM, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic strategies are recommended for preparing (2S)-amino-3-(4-trifluoromethyl-phenyl)-propionic acid methyl ester HCl, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves esterification and chiral resolution steps. Key strategies include:

- Esterification: Reaction of the carboxylic acid precursor with methanol under acidic conditions (e.g., HCl catalysis) to form the methyl ester .

- Chiral Resolution: Use of enantiomerically pure starting materials (e.g., (S)-amino acids) or chiral catalysts to ensure stereochemical fidelity .

- Impact of Conditions: Temperature, solvent polarity, and catalyst loading directly affect reaction kinetics and enantiomeric excess (ee). For instance, lower temperatures (<0°C) during esterification reduce racemization risks .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry (e.g., coupling constants for chiral centers) and detects impurities (e.g., unreacted starting materials) .

- HPLC with Chiral Columns: Quantifies enantiomeric purity using columns like Chiralpak AD-H; retention times differentiate (S)- and (R)-enantiomers .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₁H₁₂ClF₃NO₂ requires [M+H]⁺ = 302.06) .

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. receptor binding)?

Methodological Answer:

- Assay Optimization: Standardize buffer pH, ionic strength, and temperature (e.g., 37°C for physiological relevance). For example, variations in Mg²⁺ concentration may alter kinase inhibition results .

- Orthogonal Validation: Combine in vitro enzyme assays (e.g., fluorogenic substrates) with cellular models (e.g., HEK293 cells expressing target receptors) to confirm activity .

- Statistical Analysis: Use Bland-Altman plots or ANOVA to identify systematic biases between assays .

Example Workflow:

Perform dose-response curves in parallel assays.

Cross-reference IC₅₀ values with computational docking (e.g., AutoDock Vina) to identify binding site discrepancies .

Q. What computational strategies predict the compound’s interaction with target enzymes, and how do they align with experimental data?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor binding over 100 ns trajectories to assess stability of the trifluoromethyl-phenyl group in hydrophobic pockets .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict nucleophilic attack sites (e.g., ester hydrolysis susceptibility) .

- Validation: Compare computed binding energies (ΔG) with experimental SPR (surface plasmon resonance) data. For example, a ΔG of -8.2 kcal/mol (computed) vs. Kd = 120 nM (experimental) indicates strong correlation .

Q. How does the trifluoromethyl group influence the compound’s metabolic stability compared to non-fluorinated analogs?

Methodological Answer:

- In Vitro Metabolism Studies: Use liver microsomes (human/rat) to compare half-life (t₁/₂) of trifluoromethyl vs. methyl analogs. Fluorination typically reduces CYP450-mediated oxidation .

- LC-MS/MS Analysis: Quantify metabolites (e.g., hydrolyzed propionic acid derivatives) to track degradation pathways .

- Computational LogP Prediction: The trifluoromethyl group increases hydrophobicity (LogP = 2.1 vs. 1.5 for non-fluorinated analog), enhancing membrane permeability .

Q. What strategies optimize the synthesis of enantiopure (2S)-configured product while minimizing diastereomer formation?

Methodological Answer:

- Dynamic Kinetic Resolution (DKR): Employ chiral catalysts (e.g., Ru-based) to racemize undesired (R)-enantiomers during esterification .

- Design of Experiments (DoE): Use response surface methodology (RSM) to optimize parameters like pH (6.5–7.5) and solvent ratio (MeOH:H₂O = 4:1) .

- In-line Analytics: Implement PAT (process analytical technology) with FTIR to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.